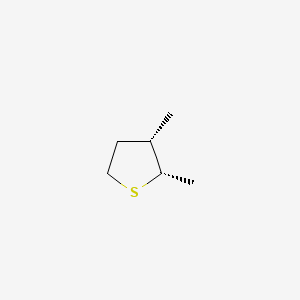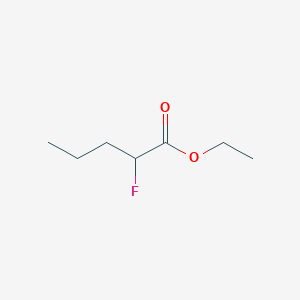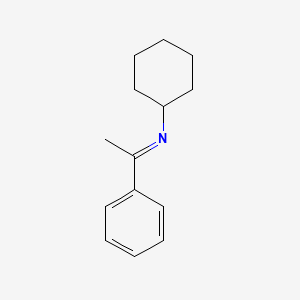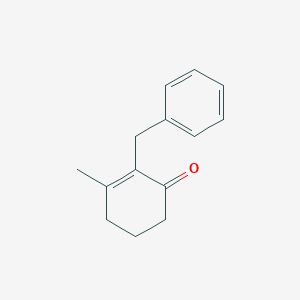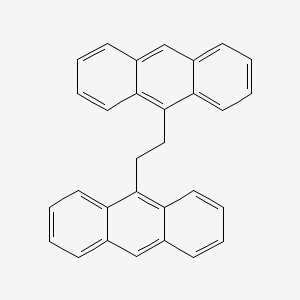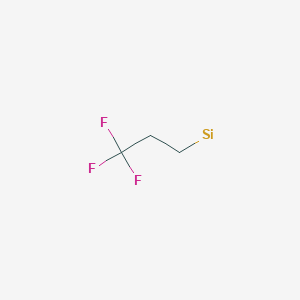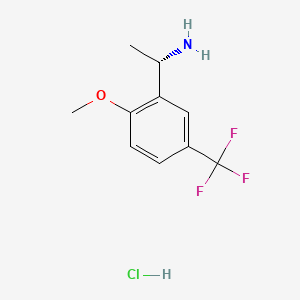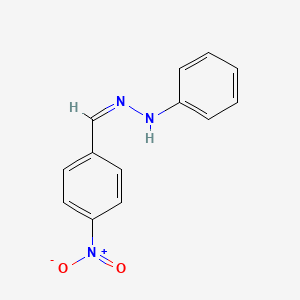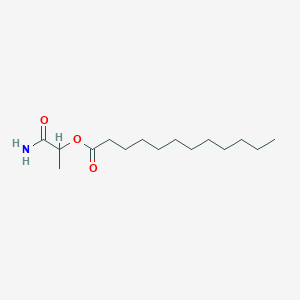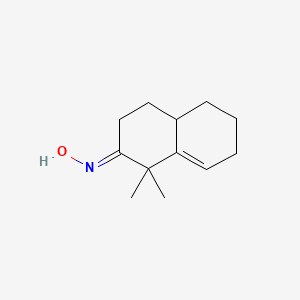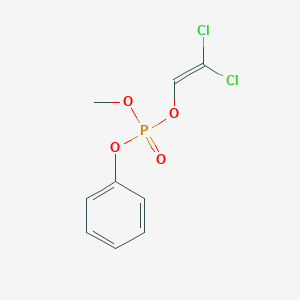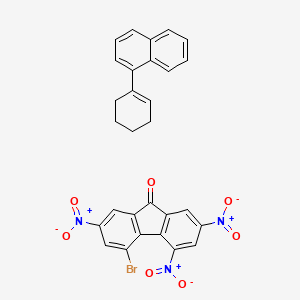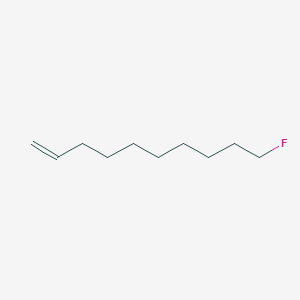
10-Fluorodec-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Fluorodec-1-ene is an organic compound with the molecular formula C10H19F. It is a fluorinated alkene, characterized by the presence of a fluorine atom attached to the tenth carbon of a decene chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Fluorodec-1-ene typically involves the fluorination of dec-1-ene. One common method is the addition of hydrogen fluoride (HF) to dec-1-ene under controlled conditions. This reaction requires careful handling due to the corrosive nature of HF and the need for specific temperature and pressure conditions to ensure selective fluorination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as catalytic fluorination using specialized catalysts that enhance the selectivity and yield of the desired product. These methods are designed to be scalable and efficient, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 10-Fluorodec-1-ene can undergo various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alkane, 10-fluorodecane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) under appropriate conditions.
Major Products Formed:
Oxidation: Epoxides and diols.
Reduction: 10-Fluorodecane.
Substitution: Various substituted alkenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
10-Fluorodec-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce fluorine atoms into complex molecules, enhancing their chemical stability and biological activity.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals, which often exhibit improved metabolic stability and bioavailability.
Medicine: Studied for its role in the synthesis of fluorinated analogs of biologically active compounds, which can lead to the development of new drugs with enhanced properties.
Wirkmechanismus
The mechanism of action of 10-Fluorodec-1-ene in various applications is primarily related to the presence of the fluorine atom. Fluorine is highly electronegative, which can influence the reactivity and stability of the compound. In biological systems, fluorinated compounds often interact with enzymes and receptors differently than their non-fluorinated counterparts, leading to unique biological effects. The specific molecular targets and pathways involved depend on the context of the application, such as drug development or materials science .
Vergleich Mit ähnlichen Verbindungen
1-Fluorodecane: A fluorinated alkane with similar applications but lacking the double bond present in 10-Fluorodec-1-ene.
10-Chlorodec-1-ene: A chlorinated analog that can be used in similar synthetic applications but with different reactivity due to the presence of chlorine instead of fluorine.
10-Bromodec-1-ene: Another halogenated analog with distinct chemical properties and reactivity patterns.
Uniqueness of this compound: this compound is unique due to the combination of the fluorine atom and the double bond, which imparts specific reactivity and stability characteristics. This makes it a valuable compound for introducing fluorine into organic molecules while retaining the versatility of an alkene .
Eigenschaften
CAS-Nummer |
1894-08-2 |
|---|---|
Molekularformel |
C10H19F |
Molekulargewicht |
158.26 g/mol |
IUPAC-Name |
10-fluorodec-1-ene |
InChI |
InChI=1S/C10H19F/c1-2-3-4-5-6-7-8-9-10-11/h2H,1,3-10H2 |
InChI-Schlüssel |
CNTQEAWFUNXDFC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


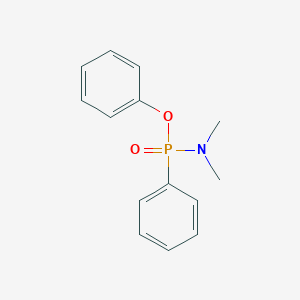
![5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole](/img/structure/B14744259.png)
